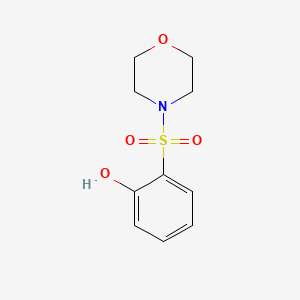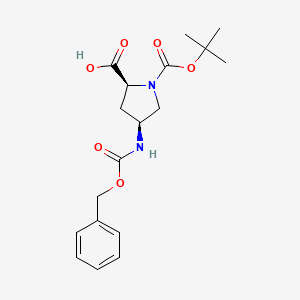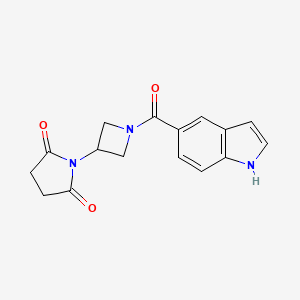
2-(Morpholine-4-sulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Morpholine-4-sulfonyl)phenol” is a chemical compound that contains a morpholine ring and a phenol group . The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The phenol group consists of a hydroxyl (-OH) group bonded to a carbon atom in a benzene ring .
Molecular Structure Analysis
The molecular structure of “2-(Morpholine-4-sulfonyl)phenol” involves a morpholine ring attached to a phenol group . The morpholine ring provides a three-dimensional structure due to its non-planarity, a phenomenon called "pseudorotation" . The phenol group contributes to the molecule’s reactivity .Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
Phenolic compounds, including those structurally related to 2-(Morpholine-4-sulfonyl)phenol, have been extensively studied for their antioxidant capacities. The ABTS/PP decolorization assay, for example, is a common method to assess antioxidant capacity, highlighting the complex reaction pathways involved in the antioxidant activity of phenolic compounds (Ilyasov et al., 2020). This study elucidates the coupling reactions and oxidative degradation pathways, offering insights into how phenolic antioxidants, potentially including derivatives like 2-(Morpholine-4-sulfonyl)phenol, interact with radical species.
Pharmacological Effects of Phenolic Compounds
Chlorogenic acid (CGA), a phenolic compound, has demonstrated a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities (Naveed et al., 2018). These effects are attributed to its ability to modulate lipid and glucose metabolism, suggesting that similarly structured compounds like 2-(Morpholine-4-sulfonyl)phenol could share some of these pharmacological properties.
Polyphenols and Health Benefits
The broad category of polyphenols, to which 2-(Morpholine-4-sulfonyl)phenol is related, has been linked with numerous health benefits. Polyphenols have been shown to have antioxidant, anti-inflammatory, and anticancer properties, playing significant roles in the prevention and treatment of chronic diseases (Rasouli et al., 2017). The study by Rasouli et al. provides a comprehensive overview of the health benefits associated with dietary polyphenols.
Bioactive Morpholine Derivatives
Morpholine derivatives, including those with sulfonyl phenol structures, have been explored for their diverse pharmacological activities. A review on morpholine and pyrans derivatives highlights their broad spectrum of pharmacological profiles, including antimicrobial, antitumor, and antioxidant activities (Asif & Imran, 2019). This suggests that 2-(Morpholine-4-sulfonyl)phenol could potentially exhibit similar biological activities due to its morpholine moiety.
Antioxidant Activity Assays
Understanding the antioxidant activity of compounds like 2-(Morpholine-4-sulfonyl)phenol is crucial in assessing their therapeutic potential. Various assays, such as the Folin-Ciocalteu method, ORAC, and DPPH, are used to measure the antioxidant capacity of phenolic compounds. These methods help in evaluating the efficacy of antioxidants in neutralizing free radicals and protecting against oxidative stress (Huang et al., 2005).
Propriétés
IUPAC Name |
2-morpholin-4-ylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-9-3-1-2-4-10(9)16(13,14)11-5-7-15-8-6-11/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWYLZSHCBANQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholine-4-sulfonyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)




![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)
![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2804324.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)


![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride](/img/structure/B2804329.png)

